sulfo-SPDB-DM4

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C46H63ClN4O17S3 |

|---|---|

Peso molecular |

1075.7 g/mol |

Nombre IUPAC |

4-[[5-[[(2S)-1-[[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl]oxy]-1-oxopropan-2-yl]-methylamino]-2-methyl-5-oxopentan-2-yl]disulfanyl]-1-(2,5-dioxopyrrolidin-1-yl)oxy-1-oxobutane-2-sulfonic acid |

InChI |

InChI=1S/C46H63ClN4O17S3/c1-25-12-11-13-33(64-10)46(59)24-31(65-43(58)48-46)26(2)40-45(6,67-40)34(23-38(55)50(8)29-21-28(20-25)22-30(63-9)39(29)47)66-41(56)27(3)49(7)35(52)16-18-44(4,5)70-69-19-17-32(71(60,61)62)42(57)68-51-36(53)14-15-37(51)54/h11-13,21-22,26-27,31-34,40,59H,14-20,23-24H2,1-10H3,(H,48,58)(H,60,61,62)/b13-11+,25-12+/t26-,27+,31+,32?,33-,34+,40+,45+,46+/m1/s1 |

Clave InChI |

ACJLJPQSHWOFQD-SKUWBIDSSA-N |

SMILES isomérico |

C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C/C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)[C@H](C)N(C)C(=O)CCC(C)(C)SSCCC(C(=O)ON5C(=O)CCC5=O)S(=O)(=O)O)C)\C)OC)(NC(=O)O2)O |

SMILES canónico |

CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCC(C)(C)SSCCC(C(=O)ON5C(=O)CCC5=O)S(=O)(=O)O)C)C)OC)(NC(=O)O2)O |

Origen del producto |

United States |

Foundational & Exploratory

The Mechanism of Action of Sulfo-SPDB-DM4: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of sulfo-SPDB-DM4, a key component in the development of next-generation antibody-drug conjugates (ADCs). This document details the individual contributions of the sulfo-SPDB linker and the potent cytotoxic agent DM4, their synergistic activity within an ADC construct, and the cellular processes they modulate to achieve targeted cancer cell death.

Core Mechanism of Action

The this compound drug-linker is a sophisticated system designed for targeted delivery of the highly potent maytansinoid payload, DM4, to antigen-expressing cancer cells. The mechanism of action can be dissected into a series of sequential events, beginning with systemic circulation of the ADC and culminating in the induction of apoptosis in the target cell and potentially neighboring cells.

The sulfo-SPDB (N-Succinimidyl 4-(2-pyridyldithio)butyrate) component is a cleavable linker that connects the DM4 payload to a monoclonal antibody (mAb). The addition of a sulfo group enhances the hydrophilicity of the linker, which can improve the solubility and pharmacokinetic properties of the resulting ADC. The key feature of the SPDB linker is its disulfide bond, which is relatively stable in the bloodstream but is susceptible to cleavage in the reducing environment of the tumor microenvironment and within the target cell.[1][2]

DM4 is a highly potent maytansinoid, a class of antimitotic agents that inhibit tubulin polymerization.[3] By disrupting the microtubule network within cancer cells, DM4 arrests the cell cycle at the G2/M phase, ultimately leading to programmed cell death, or apoptosis.[3][4]

The concerted action of an ADC utilizing this compound is as follows:

-

Target Binding: The monoclonal antibody component of the ADC selectively binds to a specific tumor-associated antigen on the surface of a cancer cell.

-

Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell, typically through receptor-mediated endocytosis.

-

Intracellular Trafficking and Cleavage: The ADC is trafficked through the endosomal-lysosomal pathway. Within the reducing environment of the cell, particularly due to the high intracellular concentration of glutathione, the disulfide bond in the SPDB linker is cleaved.[2][5] This releases the DM4 payload.

-

Payload-Target Interaction: The liberated DM4 binds to tubulin, disrupting microtubule dynamics.

-

Cell Cycle Arrest and Apoptosis: The disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.[6]

-

Bystander Effect: The released DM4 is a membrane-permeable molecule.[1][7] This property allows it to diffuse out of the target cell and kill neighboring, potentially antigen-negative, cancer cells, a phenomenon known as the bystander effect.[1][7]

Quantitative Data

The cytotoxic potency of ADCs utilizing the SPDB-DM4 linker system has been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for assessing the efficacy of these conjugates. Below are representative data for ADCs employing the SPDB-DM4 linker.

Table 1: In Vitro Cytotoxicity (IC50) of SPDB-DM4 Antibody-Drug Conjugates

| ADC Construct | Target Antigen | Cancer Cell Line | IC50 (nmol/L) | Reference |

| Coltuximab Ravtansine (SAR3419) | CD19 | Ramos (Burkitt's lymphoma) | Potent activity observed | [6] |

| Anetumab Ravtansine (BAY 94-9343) | Mesothelin | NCI-H226 (Mesothelioma) | 0.72 | [8] |

| IMGN242 (huC242-DM4) | CanAg | COLO 205 (Colon) | Potent activity observed |

Note: Specific IC50 values for a generic "this compound" are not broadly published as the activity is dependent on the specific antibody and target cell line. The data presented is for named ADCs that utilize the SPDB-DM4 linker system and serves as an illustration of its potential potency.

The bystander effect is a critical attribute of ADCs with cleavable linkers and membrane-permeable payloads like DM4. The ability to kill adjacent antigen-negative cells can be quantified in co-culture assays.

Table 2: Quantitative Analysis of the Bystander Effect of DM4-based ADCs

| ADC System | Target (Ag+) Cells | Bystander (Ag-) Cells | Co-culture Ratio (Ag+:Ag-) | % Viability of Ag- Cells (Relative to control) | Reference |

| T-DM1 (non-bystander control) | SKBR3 (HER2+) | MCF7 (HER2-) | 1:1 | No significant reduction | [2] |

| DS8201 (bystander ADC) | SKBR3 (HER2+) | MCF7 (HER2-) | 1:1 | Significant reduction | [2] |

| DM4-based ADCs (general principle) | Antigen-positive | Antigen-negative | Varies | Dependent on Ag+ fraction and ADC concentration | [3] |

Note: Quantitative data for the bystander effect is highly dependent on the experimental setup, including the specific ADC, cell lines, co-culture ratios, and incubation times. The table illustrates the principle of the bystander effect and directs to a reference with detailed experimental setups.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the mechanism of action of this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method to determine the cytotoxic effect of an ADC and to calculate its IC50 value.

Materials:

-

Target antigen-positive and antigen-negative cancer cell lines

-

Complete cell culture medium

-

96-well cell culture plates

-

This compound conjugated antibody and unconjugated antibody control

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the antigen-positive and antigen-negative cells in separate 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

ADC Treatment: Prepare serial dilutions of the this compound ADC and the unconjugated antibody in complete medium. Remove the medium from the wells and add 100 µL of the diluted ADC or control solutions. Include wells with medium only as a blank control.

-

Incubation: Incubate the plates for a period appropriate for the payload's mechanism of action (typically 72-96 hours for microtubule inhibitors).

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Subtract the absorbance of the blank wells from all other wells. Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot the percentage of viability against the logarithm of the ADC concentration and determine the IC50 value using a non-linear regression analysis.

In Vitro Bystander Effect Co-Culture Assay

This assay is designed to quantify the ability of an ADC to kill antigen-negative cells in the presence of antigen-positive cells.

Materials:

-

Antigen-positive (Ag+) cancer cell line

-

Antigen-negative (Ag-) cancer cell line engineered to express a fluorescent protein (e.g., GFP)

-

Complete cell culture medium

-

96-well, black-walled, clear-bottom cell culture plates

-

This compound conjugated antibody

-

Fluorescence plate reader or high-content imaging system

Procedure:

-

Cell Seeding: Seed a co-culture of Ag+ and GFP-expressing Ag- cells in a 96-well plate. Vary the ratio of Ag+ to Ag- cells (e.g., 100:0, 75:25, 50:50, 25:75, 0:100) while keeping the total cell number per well constant. Incubate for 24 hours.

-

ADC Treatment: Treat the co-cultures with serial dilutions of the this compound ADC. Include untreated controls for each co-culture ratio.

-

Incubation: Incubate the plate for 72-120 hours.

-

Fluorescence Measurement: Measure the GFP fluorescence in each well using a fluorescence plate reader.

-

Data Analysis: Normalize the fluorescence intensity of the treated wells to the corresponding untreated control wells for each co-culture ratio. A decrease in GFP fluorescence indicates killing of the Ag- bystander cells. Plot the percentage of Ag- cell viability against the ADC concentration for each co-culture ratio to quantify the bystander effect.

Mandatory Visualizations

Signaling Pathway

Caption: Overall mechanism of action of a this compound ADC.

Experimental Workflow: In Vitro Cytotoxicity Assay

References

- 1. Quantifying ADC bystander payload penetration with cellular resolution using pharmacodynamic mapping - PMC [pmc.ncbi.nlm.nih.gov]

- 2. agilent.com [agilent.com]

- 3. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bystander Effects, Pharmacokinetics, and Linker-Payload Stability of EGFR-Targeting Antibody-Drug Conjugates Losatuxizumab Vedotin and Depatux-M in Glioblastoma Models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quantitative characterization of in vitro bystander effect of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anetumab ravtansine: a novel mesothelin-targeting antibody-drug conjugate cures tumors with heterogeneous target expression favored by bystander effect - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to sulfo-SPDB-DM4: Structure, Properties, and Application in Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of sulfo-SPDB-DM4, a key component in the development of next-generation antibody-drug conjugates (ADCs). We will delve into its chemical structure, physicochemical properties, and the experimental protocols for its conjugation to monoclonal antibodies (mAbs) and the subsequent characterization of the resulting ADC.

Introduction to this compound

This compound is a technologically advanced linker-payload combination designed for targeted cancer therapy. It comprises two key components: the potent cytotoxic agent DM4 and the cleavable sulfo-SPDB linker. This system is engineered for stable circulation in the bloodstream and efficient, targeted release of the cytotoxic payload within cancer cells, thereby minimizing systemic toxicity.

The DM4 payload is a highly potent maytansinoid derivative that acts as a tubulin inhibitor.[1][2][3][4] By disrupting microtubule dynamics, it induces cell cycle arrest and apoptosis in rapidly dividing cancer cells.[1][2] The sulfo-SPDB linker is a critical element that ensures the stable attachment of DM4 to the antibody. Its design incorporates a disulfide bond, which is susceptible to cleavage in the reducing environment of the cell's cytoplasm, leading to the release of the active drug.[5] The inclusion of a sulfo group enhances the water solubility of the linker, facilitating its use in aqueous conjugation reactions.[1][]

Chemical Structure and Properties

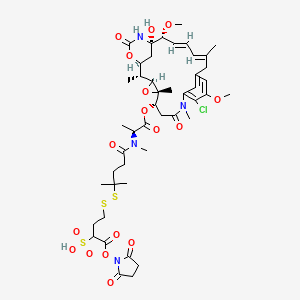

The chemical structure of this compound is complex, integrating the macrocyclic maytansinoid core with the bifunctional sulfo-SPDB linker.

Chemical Structure

Below is a 2D representation of the this compound structure, generated from its SMILES notation.

Caption: 2D chemical structure of this compound.

A more detailed and accurate rendering of the chemical structure can be generated using chemical drawing software from the following SMILES string:

C[C@]1(--INVALID-LINK--=C3Cl)C)=O)([H])OC(--INVALID-LINK--N(C)C(CCC(C)(C)SSCCC(S(=O)(O)=O)C(ON(C4=O)C(CC4)=O)=O)=O)=O)--INVALID-LINK--([H])C--INVALID-LINK--/C2)([H])OC)(N5)O)C)O1[1]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C46H63ClN4O17S3 | [2][7] |

| Molecular Weight | 1075.66 g/mol | [2][7] |

| Appearance | Solid | [1] |

| Color | White to yellow | [1] |

| Purity | >98% | [2] |

| Solubility | 10 mM in DMSO; 50 mg/mL in DMSO (with sonication) | [1][2] |

| Storage Conditions | -20°C in a dry, light-protected environment | [8] |

Experimental Protocols

This section outlines the general methodologies for the conjugation of this compound to an antibody, followed by the purification and characterization of the resulting ADC. It is important to note that these are generalized protocols, and optimization for specific antibodies and desired drug-to-antibody ratios (DAR) is essential.

Antibody-Drug Conjugation Workflow

The conjugation of this compound to an antibody typically involves the reaction of the N-hydroxysuccinimide (NHS) ester of the linker with the primary amine groups of lysine residues on the antibody surface.[5] This process results in a heterogeneous mixture of ADCs with varying DARs.

Caption: General workflow for ADC conjugation.

Protocol for Antibody Conjugation:

-

Antibody Preparation: The antibody is first buffer-exchanged into a suitable conjugation buffer (e.g., phosphate-buffered saline, pH 7.4). This step is crucial to remove any interfering substances from the antibody formulation.

-

This compound Preparation: A stock solution of this compound is prepared in an organic solvent such as DMSO.

-

Conjugation Reaction: The this compound solution is added to the antibody solution at a specific molar excess to achieve the desired average DAR. The reaction is typically incubated for a set period (e.g., 2 hours) at a controlled temperature (e.g., room temperature) with gentle mixing.

-

Quenching the Reaction: The reaction can be stopped by adding a quenching reagent that reacts with any unreacted this compound or by proceeding directly to the purification step.

ADC Purification

Following the conjugation reaction, the resulting ADC mixture needs to be purified to remove unconjugated antibody, free linker-payload, and any aggregates.

Protocol for ADC Purification (Size Exclusion Chromatography - SEC):

-

Column Equilibration: An SEC column is equilibrated with a suitable buffer (e.g., PBS).

-

Sample Loading: The conjugation reaction mixture is loaded onto the equilibrated SEC column.

-

Elution: The ADC is eluted from the column using the equilibration buffer. The larger ADC molecules will elute first, followed by the smaller, unconjugated species.

-

Fraction Collection: Fractions are collected and analyzed (e.g., by UV-Vis spectroscopy) to identify those containing the purified ADC.

Other purification techniques, such as cation exchange chromatography (CEX), can also be employed to separate ADC species with different DARs.[9]

ADC Characterization

Thorough characterization of the purified ADC is critical to ensure its quality, efficacy, and safety. A key parameter is the drug-to-antibody ratio (DAR).

Protocol for DAR Determination (Hydrophobic Interaction Chromatography - HIC):

HIC is a powerful technique for determining the DAR distribution of an ADC.[10][11][12][13] The principle is that the hydrophobicity of the ADC increases with the number of conjugated DM4 molecules.

-

Column and Mobile Phases: A HIC column is used with a mobile phase system typically consisting of a high-salt buffer (e.g., phosphate buffer with ammonium sulfate) and a low-salt buffer.

-

Gradient Elution: The ADC sample is injected onto the column, and a descending salt gradient is applied.

-

Separation: ADCs with different numbers of conjugated DM4 molecules (and thus different hydrophobicities) will elute at different salt concentrations. The unconjugated antibody elutes first, followed by species with increasing DAR.

-

Data Analysis: The peak areas of the different species are integrated, and the average DAR is calculated based on the relative abundance of each species.

Mechanism of Action and Signaling Pathway

The therapeutic efficacy of a this compound-based ADC relies on a multi-step process that culminates in the targeted killing of cancer cells.

Caption: Mechanism of action of a this compound ADC.

The process begins with the ADC circulating in the bloodstream. The antibody component of the ADC specifically recognizes and binds to a target antigen that is overexpressed on the surface of tumor cells. Following binding, the ADC-antigen complex is internalized by the cell, typically through endocytosis. The ADC is then trafficked to lysosomes, where the antibody is degraded. The disulfide bond in the sulfo-SPDB linker is cleaved in the reducing environment of the cytoplasm, releasing the DM4 payload. The freed DM4 then binds to tubulin, disrupting microtubule assembly, which leads to cell cycle arrest and ultimately, programmed cell death (apoptosis) of the cancer cell.[1][]

Stability Considerations

The stability of both the this compound conjugate and the resulting ADC is a critical quality attribute. While specific public data on the stability of this compound is limited, general principles for ADC stability testing apply. Stability studies are designed to assess how the quality of the product varies with time under the influence of environmental factors such as temperature and light. Key parameters to evaluate include the integrity of the ADC, the stability of the linker, and the potential for drug deconjugation. Such studies are essential for determining the shelf-life and appropriate storage conditions for the ADC drug product.

Conclusion

This compound represents a significant advancement in the field of antibody-drug conjugates. Its well-defined structure, potent cytotoxic payload, and cleavable linker with enhanced solubility provide a robust platform for the development of targeted cancer therapies. The experimental protocols outlined in this guide offer a foundational framework for researchers and drug developers working with this promising technology. Further optimization of conjugation and purification processes, along with comprehensive characterization, will be crucial for the successful clinical translation of this compound-based ADCs.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound - tcsc7649 - Taiclone [taiclone.com]

- 3. A review of conjugation technologies for antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Spdb-DM4 () for sale [vulcanchem.com]

- 7. This compound | C46H63ClN4O17S3 | CID 131704480 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | CAS:1626359-59-8 | AxisPharm [axispharm.com]

- 9. chromacon.com [chromacon.com]

- 10. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. agilent.com [agilent.com]

- 12. researchgate.net [researchgate.net]

- 13. chromatographyonline.com [chromatographyonline.com]

An In-depth Technical Guide to the DM4 Payload's Mechanism of Tubulin Inhibition

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

DM4, also known as ravtansine, is a highly potent maytansinoid, a class of microtubule-targeting agents that induce mitotic arrest and kill tumor cells at subnanomolar concentrations.[1][2][3] Developed as a cytotoxic payload for Antibody-Drug Conjugates (ADCs), DM4's efficacy is rooted in its ability to profoundly disrupt microtubule dynamics, a process fundamental to cell division and integrity.[4][] This technical guide provides a detailed examination of the molecular mechanism of DM4-mediated tubulin inhibition, presents key quantitative data on its activity, outlines detailed experimental protocols for its characterization, and visualizes the core pathways and workflows involved.

Core Mechanism of Tubulin Inhibition

The anticancer properties of DM4 are directly attributed to its interaction with tubulin, the protein subunit of microtubules.[] The mechanism is a multi-step process that culminates in programmed cell death.

2.1 Binding to a Unique Site on β-Tubulin DM4 exerts its effect by binding directly to tubulin heterodimers.[4] High-resolution crystal structure analysis has revealed that maytansinoids bind to a specific site on β-tubulin, now designated the "maytansine site."[7] This site is distinct from other known drug-binding domains like the colchicine site or the vinca domain, although it is located near the vinblastine-binding site.[1][7] The maytansine binding pocket is situated at the longitudinal interface between two tubulin dimers, a critical location for the formation of microtubule protofilaments.[7][8]

2.2 Inhibition of Microtubule Polymerization By occupying the maytansine site, DM4 physically obstructs the "curved-to-straight" conformational change that tubulin dimers must undergo to assemble into a microtubule lattice.[7] This action potently inhibits tubulin polymerization and prevents the formation of new microtubules.[4][8][9]

2.3 Suppression of Microtubule Dynamics Beyond simply preventing polymerization, DM4 is a powerful suppressor of microtubule dynamic instability—the essential process of alternating phases of microtubule growth (polymerization) and shrinkage (depolymerization).[10] This suppression occurs at sub-stoichiometric concentrations, meaning that the binding of just a few DM4 molecules to the ends of a microtubule is sufficient to poison its dynamics.[10][11] The cellular metabolites of DM4-ADCs, such as S-methyl DM4, are also potent suppressors of dynamic instability, in some cases more so than the parent compound maytansine.[10]

2.4 Downstream Cellular Consequences The disruption of microtubule function triggers a cascade of events leading to cell death:

-

Mitotic Arrest: The inability to form a functional mitotic spindle prevents the proper segregation of chromosomes during cell division.[12] This activates the Spindle Assembly Checkpoint (SAC), a cellular surveillance mechanism involving proteins like Mad2 and BubR1, which halts the cell cycle in the G2/M phase.[4][12][13]

-

Induction of Apoptosis: Prolonged arrest in mitosis is an unsustainable state for the cell. This sustained checkpoint activation ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.[4][12]

Quantitative Data on DM4 Activity

The potency of DM4 and its analogs has been characterized through various in vitro assays. The following tables summarize key quantitative metrics.

Table 1: Binding Affinity of Maytansinoids to Tubulin The dissociation constant (Kd) indicates the affinity of the compound for tubulin. A lower Kd signifies a higher binding affinity. Data is presented for DM4 precursors and close structural analogs.

| Compound | Dissociation Constant (Kd) (µM) | Method | Reference(s) |

| Maytansine | 0.86 ± 0.2 | Intrinsic Fluorescence | [10][14] |

| S-methyl DM1 | 0.93 ± 0.2 | Intrinsic Fluorescence | [10][14] |

| Ansamitocin P3 | 1.3 ± 0.7 | Fluorescence Spectroscopy | [12][13][15] |

Table 2: Inhibition of In Vitro Tubulin Polymerization The half-maximal inhibitory concentration (IC50) represents the concentration of the compound required to inhibit tubulin polymerization by 50%.

| Compound | IC50 (µM) | Method | Reference(s) |

| Maytansine | ~1.0 | Sedimentation Assay | [11] |

| S-methyl DM4 | 1.7 ± 0.4 | Sedimentation Assay | [14] |

| S-methyl DM1 | 4.0 ± 0.1 | Sedimentation Assay | [11] |

Table 3: In Vitro Cytotoxic Activity (IC50) The cytotoxic IC50 is the concentration of the compound required to inhibit the proliferation of a cell line by 50%. The potency of maytansinoids is exceptionally high, often in the picomolar to low nanomolar range.

| Compound / ADC | Cell Line | IC50 | Reference(s) |

| DM4 (free drug) | SK-BR-3 (Breast Cancer) | 0.3 - 0.4 nM | [16] |

| Ansamitocin P3 | MCF-7 (Breast Cancer) | 20 ± 2 pM | [15] |

| Ansamitocin P3 | HeLa (Cervical Cancer) | 50 ± 0.5 pM | [17] |

| 7E7-DM4 (ADC) | MOLM-14 (AML) | 1 - 10 nM | [16] |

| 11C3-DM4 (ADC) | MV-4-11 (AML) | 1 - 10 nM | [16] |

| General Potency | Various Sensitive Lines | 30 - 60 pM | [18] |

Visualizations of Mechanisms and Workflows

Core Mechanism of Action

Caption: Core mechanism of DM4-induced tubulin inhibition and apoptosis.

Experimental Workflow: In Vitro Tubulin Polymerization Assay

Caption: Workflow for a turbidity-based tubulin polymerization assay.

Downstream Signaling Pathway of Mitotic Arrest

Caption: Signaling cascade from microtubule disruption to apoptosis.

Detailed Experimental Protocols

Protocol: In Vitro Tubulin Polymerization Assay (Turbidimetric)

This assay directly quantifies the effect of DM4 on the assembly of purified tubulin into microtubules by measuring changes in light scattering.[4][19]

5.1.1 Principle The polymerization of tubulin heterodimers into microtubules causes an increase in the turbidity of the solution, which can be measured as an increase in absorbance at 340 nm or 350 nm.[19][20] Inhibitors of polymerization, like DM4, will reduce the rate and extent of this absorbance increase.

5.1.2 Materials and Reagents

-

Lyophilized, >99% pure tubulin (e.g., from bovine brain)

-

General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA

-

Guanosine-5'-triphosphate (GTP)

-

Glycerol

-

DM4 stock solution (e.g., 10 mM in DMSO)

-

Positive Control: Nocodazole or Colchicine

-

Negative Control: DMSO

-

Clear, flat-bottom 96-well microplate

-

Temperature-controlled microplate reader (spectrophotometer) capable of reading at 340 nm or 350 nm and maintaining 37°C.[19][21]

5.1.3 Procedure

-

Reagent Preparation (on ice):

-

Prepare Tubulin Polymerization Buffer (TPB) by supplementing GTB with 1 mM GTP and 10% glycerol.[20]

-

Reconstitute lyophilized tubulin in ice-cold TPB to a final concentration of 3 mg/mL. Keep on ice and use within one hour.[19][20]

-

Prepare a serial dilution of DM4 in TPB to create 10x working stocks (e.g., ranging from 100 nM to 100 µM).

-

-

Assay Execution:

-

Pre-warm the microplate reader to 37°C.[20]

-

On ice, pipette 10 µL of the 10x DM4 dilutions, positive control, or negative control (vehicle) into the appropriate wells of the 96-well plate.[19]

-

To initiate the polymerization reaction, add 90 µL of the cold tubulin solution (3 mg/mL) to each well. Pipette gently to mix.[19]

-

Immediately place the plate into the pre-warmed 37°C plate reader.

-

-

Data Acquisition:

5.1.4 Data Analysis

-

For each well, subtract the initial absorbance reading (time 0) to correct for background.

-

Plot the change in absorbance versus time for each DM4 concentration and controls.

-

Determine the maximum rate of polymerization (Vmax) and the final plateau absorbance for each curve.

-

Calculate the percentage of inhibition for each DM4 concentration relative to the vehicle (DMSO) control.

-

Plot the percentage of inhibition against the logarithm of the DM4 concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[19]

Protocol: Cell Cycle Analysis by Flow Cytometry

This protocol determines the effect of DM4 on cell cycle progression by quantifying the DNA content of treated cells.

5.2.1 Principle DM4-induced mitotic arrest leads to an accumulation of cells in the G2/M phase of the cell cycle.[4] Cells in G2/M have twice the DNA content of cells in G0/G1. A fluorescent DNA-intercalating dye, such as Propidium Iodide (PI), will stain cells in proportion to their DNA content, allowing for quantification by flow cytometry.

5.2.2 Materials and Reagents

-

Cancer cell line of interest (e.g., MCF-7, HeLa)

-

Complete cell culture medium

-

DM4 stock solution

-

Phosphate-Buffered Saline (PBS)

-

Fixative: Ice-cold 70% ethanol

-

Staining Solution: PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS

-

Flow cytometer

5.2.3 Procedure

-

Cell Treatment:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with a range of DM4 concentrations (and a vehicle control) for a predetermined time (e.g., 24 hours).

-

-

Cell Harvesting and Fixation:

-

Harvest the cells (including floating cells) by trypsinization and centrifugation.

-

Wash the cell pellet once with cold PBS.

-

Resuspend the cells in 300 µL of cold PBS and add 700 µL of ice-cold 70% ethanol dropwise while vortexing gently to fix the cells.

-

Incubate at -20°C for at least 2 hours (or overnight).

-

-

Staining and Analysis:

-

Centrifuge the fixed cells and wash once with PBS.

-

Resuspend the cell pellet in the PI/RNase A staining solution and incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples on a flow cytometer, acquiring data from at least 10,000 events per sample.[4]

-

5.2.4 Data Analysis

-

Use appropriate software (e.g., FlowJo, FCS Express) to gate the cell population and exclude debris and doublets.

-

Generate a histogram of PI fluorescence intensity (DNA content).

-

Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle based on the histogram peaks. A significant increase in the G2/M population in DM4-treated samples indicates mitotic arrest.[4]

References

- 1. Maytansinoid Synthesis Service - Creative Biolabs [creative-biolabs.com]

- 2. adcreview.com [adcreview.com]

- 3. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]

- 4. benchchem.com [benchchem.com]

- 7. A new tubulin-binding site and pharmacophore for microtubule-destabilizing anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Maytansinol Derivatives: Side Reactions as a Chance for New Tubulin Binders - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Maytansine and Cellular Metabolites of Antibody-Maytansinoid Conjugates Strongly Suppress Microtubule Dynamics by Binding to Microtubules - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Maytansinoid-Antibody Conjugates Induce Mitotic Arrest by Suppressing Microtubule Dynamic Instability - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Ansamitocin P3 Depolymerizes Microtubules and Induces Apoptosis by Binding to Tubulin at the Vinblastine Site | PLOS One [journals.plos.org]

- 13. Ansamitocin P3 depolymerizes microtubules and induces apoptosis by binding to tubulin at the vinblastine site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Ansamitocin P3 Depolymerizes Microtubules and Induces Apoptosis by Binding to Tubulin at the Vinblastine Site - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Use of Payload Binding Selectivity Enhancers to Improve Therapeutic Index of Maytansinoid-Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Considerations for the design of antibody drug conjugates (ADCs) for clinical development: lessons learned - PMC [pmc.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. benchchem.com [benchchem.com]

- 21. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]

- 22. sigmaaldrich.com [sigmaaldrich.com]

A Technical Deep Dive into the Sulfo-SPDB-DM4 Linker: A Cleavable Disulfide for Targeted Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core functionalities of the sulfo-SPDB-DM4 linker-payload system, a critical component in the design of modern Antibody-Drug Conjugates (ADCs). We will delve into its mechanism of action, provide a summary of key quantitative data, and present detailed experimental protocols for its evaluation. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the development of next-generation targeted cancer therapies.

Introduction: The Role of Cleavable Linkers in ADC Efficacy

Antibody-Drug Conjugates (ADCs) represent a powerful class of therapeutics that combine the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads. The linker, which connects the antibody to the payload, is a crucial element that dictates the stability, efficacy, and safety of the ADC. Cleavable linkers are designed to remain stable in systemic circulation and selectively release their cytotoxic payload within the target cancer cell, thereby minimizing off-target toxicity.[1]

The this compound system utilizes a disulfide bond-based linker, sulfo-SPDB (N-succinimidyl-4-(2-pyridyldithio)-2-sulfobutanoate), conjugated to the potent microtubule-inhibiting agent, DM4. The key feature of this linker is its susceptibility to cleavage in the reducing intracellular environment of tumor cells, leading to the precise release of the cytotoxic payload.[2][]

Mechanism of Action: Glutathione-Mediated Cleavage

The selective cleavage of the sulfo-SPDB linker is primarily driven by the significantly higher concentration of glutathione (GSH), a tripeptide thiol, within the cytoplasm of tumor cells compared to the extracellular environment and blood plasma.[4] Tumor tissues often exhibit elevated levels of GSH, which can be several-fold higher than in normal tissues, contributing to the preferential release of the payload at the tumor site.[5][6]

The mechanism unfolds as follows:

-

Target Binding and Internalization: The ADC binds to a specific antigen on the surface of a cancer cell and is subsequently internalized, typically through receptor-mediated endocytosis.[7]

-

Trafficking to Reductive Compartments: The ADC-antigen complex is trafficked through endosomal and lysosomal compartments.

-

Disulfide Bond Reduction: Within the cytoplasm, the high concentration of glutathione facilitates the reduction of the disulfide bond in the sulfo-SPDB linker.

-

Payload Release: This cleavage event liberates the active DM4 payload from the antibody.

-

Cytotoxic Effect: The released DM4, a potent maytansinoid, disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis of the cancer cell.[8]

Quantitative Data Summary

The following tables summarize key quantitative data related to the performance of this compound and relevant parameters.

| Parameter | Value/Range | Reference |

| Glutathione (GSH) Concentration | ||

| Tumor Tissue | Often elevated; can be >2-4 times normal tissue | [5][6] |

| Normal Tissue | Lower than in many tumor types | [5][6] |

| Drug-to-Antibody Ratio (DAR) | ||

| Typical Average DAR | ~2 to ~4 | [][10] |

| DAR Range for Heterogeneous Conjugates | 0 - 8 | [] |

| In Vitro Cytotoxicity (IC50) | ||

| Varies depending on cell line and antigen expression | Typically in the nanomolar (nM) range | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate ADCs containing the this compound linker.

This compound Conjugation to Antibodies (Lysine Conjugation)

This protocol describes the conjugation of this compound to the lysine residues of a monoclonal antibody.

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

-

This compound

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Conjugation buffer (e.g., borate buffer, pH 8.0)

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

-

Purification column (e.g., size-exclusion chromatography)

-

Spectrophotometer

Procedure:

-

Antibody Preparation: Prepare the mAb at a concentration of 5-10 mg/mL in the conjugation buffer.

-

Linker-Payload Preparation: Dissolve this compound in a minimal amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mM).

-

Conjugation Reaction:

-

Add the desired molar excess of the this compound stock solution to the antibody solution. The molar ratio will determine the final drug-to-antibody ratio (DAR).

-

Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing.

-

-

Quenching: Add the quenching solution to the reaction mixture to stop the conjugation reaction.

-

Purification: Purify the resulting ADC from unconjugated linker-payload and other reaction components using a pre-equilibrated size-exclusion chromatography column.

-

Characterization:

-

Determine the protein concentration of the purified ADC using a spectrophotometer at 280 nm.

-

Determine the DAR using methods described in Protocol 4.2.

-

Determination of Drug-to-Antibody Ratio (DAR) by LC-MS

This protocol outlines the use of liquid chromatography-mass spectrometry (LC-MS) to determine the average DAR of a this compound ADC.[12][13][14]

Materials:

-

Purified this compound ADC

-

Reducing agent (e.g., Dithiothreitol - DTT)

-

LC-MS system (e.g., Q-TOF) with a suitable column (e.g., reversed-phase)

-

Mobile phases (e.g., water and acetonitrile with 0.1% formic acid)

Procedure:

-

Sample Preparation:

-

For analysis of the intact ADC, dilute the sample in an appropriate buffer.

-

For analysis of the light and heavy chains (middle-up approach), reduce the ADC by incubating with DTT (e.g., 10 mM) at 37°C for 30 minutes.

-

-

LC-MS Analysis:

-

Inject the prepared sample onto the LC-MS system.

-

Separate the different ADC species or the light and heavy chains using a suitable gradient of the mobile phases.

-

Acquire mass spectra in the appropriate mass range.

-

-

Data Analysis:

-

Deconvolute the raw mass spectra to obtain the masses of the different drug-loaded antibody species or the modified light and heavy chains.

-

Calculate the relative abundance of each species.

-

Determine the average DAR by calculating the weighted average of the drug load for all species.

-

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes the use of the MTT assay to evaluate the cytotoxic potential of a this compound ADC on target cancer cells.[15][16][17]

Materials:

-

Antigen-positive cancer cell line

-

Complete cell culture medium

-

This compound ADC

-

Control antibody (unconjugated)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the antigen-positive cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

ADC Treatment:

-

Prepare serial dilutions of the this compound ADC and the control antibody in complete cell culture medium.

-

Remove the old medium from the cells and add 100 µL of the ADC or control solutions to the respective wells. Include wells with medium only as a blank control.

-

Incubate the plate for 72-120 hours at 37°C in a humidified incubator.

-

-

MTT Addition: Add 20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization:

-

Carefully aspirate the medium.

-

Add 150 µL of the solubilization solution to each well and mix gently to dissolve the formazan crystals.

-

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis:

-

Subtract the absorbance of the blank wells from all other readings.

-

Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

-

Plot the cell viability against the ADC concentration and determine the IC50 value.

-

ADC Internalization Assay by Confocal Microscopy

This protocol outlines a method to visualize the internalization of a fluorescently labeled this compound ADC into target cells.[7][18][19]

Materials:

-

Antigen-positive cancer cell line

-

Fluorescently labeled this compound ADC (e.g., with Alexa Fluor 488)

-

Lysosomal marker (e.g., LysoTracker Red)

-

Nuclear stain (e.g., DAPI)

-

Confocal microscope

-

Glass-bottom dishes or chamber slides

Procedure:

-

Cell Seeding: Seed the antigen-positive cells onto glass-bottom dishes and allow them to adhere.

-

ADC Incubation:

-

Treat the cells with the fluorescently labeled ADC at a suitable concentration.

-

Incubate for various time points (e.g., 1, 4, 24 hours) at 37°C to allow for internalization.

-

-

Staining:

-

In the final 30-60 minutes of incubation, add the lysosomal marker to the cells.

-

Wash the cells with PBS and fix them with 4% paraformaldehyde.

-

Stain the nuclei with DAPI.

-

-

Imaging:

-

Mount the dishes/slides and visualize the cells using a confocal microscope.

-

Acquire images in the respective channels for the ADC, lysosomes, and nuclei.

-

-

Analysis: Analyze the images for co-localization of the ADC signal with the lysosomal marker to confirm internalization and trafficking to the lysosome.

In Vivo Efficacy Evaluation in a Xenograft Model

This protocol describes a general procedure for evaluating the anti-tumor efficacy of a this compound ADC in a mouse xenograft model.[20][21][22]

Materials:

-

Immunodeficient mice (e.g., NOD/SCID or nude mice)

-

Antigen-positive human tumor cell line

-

This compound ADC

-

Vehicle control (e.g., saline)

-

Calipers for tumor measurement

Procedure:

-

Tumor Implantation:

-

Subcutaneously inject a suspension of the tumor cells into the flank of the mice.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

-

Treatment:

-

Randomize the mice into treatment groups (e.g., vehicle control, ADC).

-

Administer the ADC and vehicle control intravenously at the desired dose and schedule.

-

-

Monitoring:

-

Measure the tumor volume using calipers two to three times per week.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

-

Endpoint:

-

Continue the study until the tumors in the control group reach a predetermined size or for a specified duration.

-

Euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).

-

-

Data Analysis:

-

Plot the mean tumor volume over time for each treatment group.

-

Compare the tumor growth inhibition between the ADC-treated group and the control group.

-

Visualizations

The following diagrams illustrate key concepts and workflows related to the this compound linker.

Caption: Intracellular processing of a this compound ADC.

Caption: Experimental workflow for the MTT cytotoxicity assay.

Caption: Key features and outcomes of the sulfo-SPDB linker.

Conclusion

The this compound linker-payload system represents a well-characterized and effective platform for the development of ADCs. Its reliance on the differential glutathione concentrations between the extracellular and intracellular environments provides a robust mechanism for selective payload delivery. The methodologies outlined in this guide offer a framework for the comprehensive evaluation of ADCs utilizing this technology, from initial conjugation and characterization to in vitro and in vivo efficacy testing. A thorough understanding of these principles and protocols is essential for the successful development of next-generation targeted cancer therapies.

References

- 1. benchchem.com [benchchem.com]

- 2. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Role of Glutathione in Cancer: From Mechanisms to Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Glutathione Levels in Human Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Glutathione levels and variability in breast tumors and normal tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. creative-biolabs.com [creative-biolabs.com]

- 8. medchemexpress.com [medchemexpress.com]

- 10. Effects of Drug-Antibody Ratio on Pharmacokinetics, Biodistribution, Efficacy, and Tolerability of Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency [frontiersin.org]

- 12. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. biocompare.com [biocompare.com]

- 14. sterlingpharmasolutions.com [sterlingpharmasolutions.com]

- 15. benchchem.com [benchchem.com]

- 16. creative-diagnostics.com [creative-diagnostics.com]

- 17. MTT assay protocol | Abcam [abcam.com]

- 18. adcreview.com [adcreview.com]

- 19. researchgate.net [researchgate.net]

- 20. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]

- 21. researchgate.net [researchgate.net]

- 22. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role and Function of Sulfo-SPDB-DM4 in Targeted Cancer Therapy: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antibody-drug conjugates (ADCs) represent a paradigm shift in precision oncology, combining the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule payloads. The linker-payload system is a critical determinant of an ADC's therapeutic index, governing its stability, pharmacokinetic profile, and mechanism of action. This technical guide provides a comprehensive overview of the sulfo-SPDB-DM4 linker-payload, a sophisticated system employed in the development of next-generation ADCs. We will delve into its core components, mechanism of action, and the critical role it plays in targeted cancer therapy. This guide will further present quantitative data on its efficacy, detailed experimental protocols for its evaluation, and visual representations of its molecular interactions and experimental workflows.

Introduction to this compound

This compound is a linker-payload conjugate designed for use in antibody-drug conjugates.[1][2] It consists of two key components: the sulfo-SPDB linker and the cytotoxic agent DM4.[1][2] This combination is engineered to create a stable and effective ADC for the targeted delivery of a potent anticancer agent to tumor cells, thereby minimizing systemic toxicity.[2]

-

The Sulfo-SPDB Linker: Sulfo-SPDB (N-succinimidyl 4-(2-pyridyldithio)-2-sulfobutanoate) is a chemically cleavable linker.[3] Its design incorporates a disulfide bond, which is relatively stable in the bloodstream but can be cleaved in the reducing environment of the intracellular space.[3] The addition of a sulfonate group enhances the water solubility of the linker, which can improve the biophysical properties of the resulting ADC and facilitate the conjugation process.[2]

-

The DM4 Payload: DM4, a derivative of the potent microtubule inhibitor maytansine, serves as the cytotoxic payload.[1][2] Maytansinoids are highly effective at killing dividing cells by disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis.[1]

Mechanism of Action

The therapeutic effect of an ADC utilizing the this compound system is a multi-step process that begins with targeted delivery and culminates in cancer cell death.

-

Circulation and Targeting: Following intravenous administration, the ADC circulates in the bloodstream. The monoclonal antibody component of the ADC specifically recognizes and binds to a target antigen that is overexpressed on the surface of cancer cells.[2]

-

Internalization: Upon binding to the target antigen, the ADC-antigen complex is internalized by the cancer cell, typically through receptor-mediated endocytosis.[2] The complex is then trafficked through the endosomal-lysosomal pathway.

-

Payload Release: Within the intracellular compartments, such as the lysosome, the disulfide bond within the sulfo-SPDB linker is cleaved by reducing agents like glutathione, which are present in higher concentrations inside the cell than in the bloodstream.[3] This cleavage releases the active DM4 payload into the cytoplasm of the cancer cell.[2]

-

Cytotoxicity and Apoptosis: Once liberated, DM4 binds to tubulin, inhibiting its polymerization and disrupting the formation and function of microtubules.[1] This interference with the microtubule network leads to cell cycle arrest at the G2/M phase and ultimately triggers programmed cell death, or apoptosis.[2]

-

Bystander Effect: DM4 is a membrane-permeable toxin.[4] This property allows it to diffuse out of the targeted cancer cell and kill neighboring, potentially antigen-negative, cancer cells. This "bystander effect" is crucial for treating heterogeneous tumors where not all cells express the target antigen.[4]

Quantitative Data

The efficacy of this compound-based ADCs has been evaluated in numerous preclinical studies. The following tables summarize key quantitative data from these investigations.

Table 1: In Vitro Cytotoxicity (IC50) of this compound ADCs in Various Cancer Cell Lines

| ADC Target | Cancer Cell Line | IC50 (nM) | Reference |

| FOLR1 | KB (cervical) | ~0.1 | [5] |

| FOLR1 | IGROV-1 (ovarian) | ~0.5 | [5] |

| CD19 | Ramos (lymphoma) | Data not available in tabular format | |

| HER2 | BT-474 (breast) | Data not available in tabular format | |

| CEACAM5 | MKN-45 (gastric) | Data not available in tabular format |

Table 2: In Vivo Efficacy of this compound ADCs in Xenograft Models

| ADC Target | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (%) | Reference |

| FOLR1 | KB | 2.5 mg/kg, single dose | Significant tumor regression | [5] |

| CD22 | Ramos | 10 mg/kg, single dose | Significant tumor growth delay | [6] |

| HER2 | NCI-N87 | 10 mg/kg, single dose | Significant tumor growth inhibition | [1] |

Note: In vivo efficacy data is often presented graphically. The information in this table is a qualitative summary of reported outcomes.

Table 3: Preclinical Pharmacokinetic Parameters of a Maytansinoid ADC in Mice

| Parameter | Value | Unit |

| Clearance (CL) of Total Antibody | ~5-10 | mL/day/kg |

| Clearance (CL) of Conjugate | Varies depending on linker stability | mL/day/kg |

| Elimination Half-life (t1/2) | ~3.5 | days |

Source: Adapted from preclinical studies of maytansinoid-based ADCs.[6][7] Specific pharmacokinetic parameters for this compound ADCs can vary significantly based on the antibody, target antigen, and tumor model.

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the synthesis, conjugation, and evaluation of this compound ADCs.

Synthesis of the Sulfo-SPDB Linker

Note: A detailed, step-by-step protocol for the synthesis of N-succinimidyl 4-(2-pyridyldithio)-2-sulfobutanoate (sulfo-SPDB) is not publicly available and is often proprietary. The following is a generalized conceptual workflow based on similar chemical syntheses.

-

Starting Materials: The synthesis would likely begin with commercially available starting materials, such as 4-bromobutane-1-sulfonic acid and 2,2'-dithiodipyridine.

-

Thiolation: The sulfonic acid derivative would be reacted to introduce a thiol group.

-

Disulfide Exchange: The resulting thiol would then undergo a disulfide exchange reaction with 2,2'-dithiodipyridine to form the pyridyldithio moiety.

-

Activation: The carboxylic acid end of the molecule would then be activated, for example, by conversion to an N-hydroxysuccinimide (NHS) ester, to facilitate conjugation to the maytansinoid.

Conjugation of Sulfo-SPDB to DM4

-

Reaction Setup: Dissolve DM4 and the activated sulfo-SPDB linker in a suitable organic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Stoichiometry: Use a slight molar excess of the activated linker to ensure complete reaction with the thiol group of DM4.

-

Reaction Conditions: The reaction is typically carried out at room temperature with stirring for several hours.

-

Monitoring: The progress of the reaction can be monitored by techniques such as High-Performance Liquid Chromatography (HPLC).

-

Purification: Once the reaction is complete, the this compound conjugate is purified from unreacted starting materials and byproducts using preparative HPLC.

-

Characterization: The identity and purity of the final product are confirmed by mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Conjugation of this compound to a Monoclonal Antibody

-

Antibody Preparation: The monoclonal antibody is typically prepared in a suitable buffer, such as phosphate-buffered saline (PBS), at a specific concentration (e.g., 5-10 mg/mL). The buffer should be free of primary amines that could compete with the conjugation reaction.

-

Partial Reduction of Antibody: To expose reactive thiol groups on the antibody for conjugation, the interchain disulfide bonds are partially reduced. This is commonly achieved using a reducing agent like tris(2-carboxyethyl)phosphine (TCEP) or dithiothreitol (DTT). The extent of reduction is carefully controlled to achieve the desired drug-to-antibody ratio (DAR).

-

Purification of Reduced Antibody: The excess reducing agent is removed from the antibody solution using a desalting column or tangential flow filtration.

-

Conjugation Reaction: The purified, partially reduced antibody is then reacted with the this compound linker-payload. The reaction is typically performed at a controlled pH (around 7.0-7.5) and temperature for a specific duration.

-

Quenching: The reaction is quenched by adding an excess of a thiol-containing reagent, such as N-acetylcysteine, to cap any unreacted pyridyldithio groups on the ADC.

-

Purification of the ADC: The resulting ADC is purified from unconjugated linker-payload and other reaction components using techniques like size-exclusion chromatography (SEC) or tangential flow filtration.

-

Characterization of the ADC: The purified ADC is thoroughly characterized to determine its concentration, DAR, aggregation level, and in vitro potency.

In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Seed cancer cells expressing the target antigen into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

ADC Treatment: Prepare serial dilutions of the this compound ADC and a relevant negative control (e.g., an isotype control ADC) in cell culture medium. Add the diluted ADCs to the wells.

-

Incubation: Incubate the plate for a defined period (e.g., 72-120 hours) at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the ADC concentration and determine the IC50 value (the concentration that inhibits cell growth by 50%).

In Vivo Efficacy Study in a Xenograft Model

-

Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).

-

Tumor Implantation: Subcutaneously implant cultured cancer cells expressing the target antigen into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.

-

Randomization and Dosing: Once the tumors reach a specified size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer the this compound ADC and control agents (e.g., vehicle, unconjugated antibody) via intravenous injection.

-

Efficacy Assessment: Continue to measure tumor volumes and body weights of the mice regularly throughout the study.

-

Endpoint: The study is typically terminated when tumors in the control group reach a predetermined maximum size or when signs of toxicity are observed. Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.

In Vivo Pharmacokinetic Study

-

Animal Model and Dosing: Use a relevant animal model (e.g., mice or rats) and administer a single intravenous dose of the this compound ADC.[1]

-

Blood Sampling: Collect blood samples at various time points post-administration (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, 72 hr, etc.) via a suitable method (e.g., tail vein or retro-orbital bleeding).

-

Plasma Preparation: Process the blood samples to obtain plasma.

-

Tissue Collection: At the end of the study, euthanize the animals and collect relevant tissues (e.g., tumor, liver, spleen, kidneys).

-

Sample Analysis: Analyze the plasma and tissue samples to determine the concentrations of the total antibody, the conjugated ADC, and the free DM4 payload. This is typically done using methods like enzyme-linked immunosorbent assay (ELISA) for the antibody components and liquid chromatography-mass spectrometry (LC-MS) for the small molecule payload.

-

Pharmacokinetic Analysis: Use the concentration-time data to calculate key pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), and half-life (t1/2).

Signaling Pathways and Experimental Workflows

Signaling Pathway of DM4-Induced Apoptosis

The disruption of microtubule dynamics by DM4 initiates a complex signaling cascade that leads to apoptotic cell death.

Caption: Signaling cascade of DM4-induced apoptosis.

Experimental Workflow for ADC Synthesis and Characterization

The following diagram illustrates the overall workflow for the production and analysis of a this compound ADC.

Caption: Workflow for ADC synthesis and preclinical evaluation.

Conclusion

The this compound linker-payload system represents a sophisticated and effective technology for the development of targeted cancer therapies. Its design balances the need for stability in circulation with efficient intracellular release of a potent cytotoxic agent. The membrane-permeable nature of the DM4 payload further enhances its therapeutic potential through the bystander effect. A thorough understanding of its mechanism of action, quantitative efficacy, and the experimental methodologies for its evaluation is crucial for the successful development of novel and impactful antibody-drug conjugates. This technical guide provides a foundational resource for researchers and drug developers working to advance the field of precision oncology.

References

- 1. Pharmacokinetics and Pharmacodynamics of Antibody-Drug Conjugates Administered via Subcutaneous and Intratumoral Routes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antibody–Drug Conjugates: Pharmacokinetic/Pharmacodynamic Modeling, Preclinical Characterization, Clinical Studies, and Lessons Learned - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. dctd.cancer.gov [dctd.cancer.gov]

- 5. Preclinical Pharmacokinetic Considerations for the Development of Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Prediction of Human Pharmacokinetics of Antibody–Drug Conjugates From Nonclinical Data - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

A Technical Introduction to Antibody-Drug Conjugates Featuring the Sulfo-SPDB-DM4 System

An In-depth Guide for Researchers and Drug Development Professionals

Executive Summary

Antibody-Drug Conjugates (ADCs) represent a cornerstone of modern targeted cancer therapy, merging the specificity of monoclonal antibodies with the potent cell-killing power of cytotoxic agents. This guide provides a detailed technical overview of ADCs that utilize the sulfo-SPDB-DM4 drug-linker system. We will explore the individual components, the mechanism of action, key quantitative performance data, and detailed experimental protocols for the synthesis, characterization, and evaluation of these complex biotherapeutics. This document is intended to serve as a comprehensive resource for researchers, chemists, and drug development professionals working to advance the field of oncology.

The this compound System: Components and Rationale

The efficacy and safety of an ADC are critically dependent on the synergy between its three core components: the antibody, the linker, and the cytotoxic payload. The this compound system is a clinically validated platform designed to optimize this synergy.

-

Antibody (mAb) : The targeting moiety, typically a humanized IgG1 monoclonal antibody, is chosen for its high specificity and affinity for a tumor-associated antigen (TAA) that is highly expressed on cancer cells with limited expression on healthy tissues. The ideal TAA should promote rapid internalization of the ADC upon binding.

-

Cytotoxic Payload (DM4) : DM4, also known as ravtansine, is a highly potent maytansinoid derivative.[1] Maytansinoids are powerful antimitotic agents that function by inhibiting tubulin polymerization, a critical process for microtubule formation.[] This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[3] The high cytotoxicity of DM4, with activity in the sub-nanomolar range, makes it an ideal payload, as only a few molecules are needed to kill a target cell.[4]

-

Linker (sulfo-SPDB) : The linker is the chemical bridge connecting the antibody to the payload. The sulfo-SPDB (N-succinimidyl 4-(2-pyridyldithio)-2-sulfobutanoate) linker is a cleavable disulfide linker with several key features.[] The disulfide bond is engineered to be stable in the oxidizing environment of the bloodstream, preventing premature payload release and minimizing systemic toxicity.[5][6] Upon internalization into the target cell, the linker is exposed to the highly reducing intracellular environment (e.g., high glutathione concentrations), leading to the cleavage of the disulfide bond and release of the active DM4 payload.[5][7] The addition of a sulfonate ("sulfo") group significantly increases the hydrophilicity of the linker, which can improve the solubility and pharmacokinetic properties of the resulting ADC.[8]

Mechanism of Action

The therapeutic effect of a this compound ADC is achieved through a multi-step, targeted process designed to maximize efficacy at the tumor site while minimizing off-target effects.

-

Circulation and Targeting : The ADC circulates systemically. The stable sulfo-SPDB linker prevents payload release in the bloodstream. The antibody component guides the ADC to tumor cells expressing the specific target antigen.

-

Binding and Internalization : The ADC binds to the tumor-associated antigen on the cell surface. This binding triggers receptor-mediated endocytosis, internalizing the entire ADC-antigen complex into an endosome.[9]

-

Lysosomal Trafficking and Payload Release : The endosome containing the ADC complex traffics to the lysosome. Inside the cell, the reducing environment (rich in glutathione) cleaves the disulfide bond of the sulfo-SPDB linker, releasing the DM4 payload.[10]

-

Cytotoxicity and Apoptosis : The freed DM4 payload binds to tubulin, inhibiting microtubule assembly.[] This disruption of the cytoskeleton arrests the cell cycle at the G2/M phase and ultimately induces programmed cell death (apoptosis).[3]

-

Bystander Effect : Released DM4 is a membrane-permeable molecule. This property allows it to diffuse out of the targeted cancer cell and kill neighboring antigen-negative tumor cells, a phenomenon known as the "bystander effect." This is crucial for treating heterogeneous tumors where not all cells express the target antigen.[3]

References

- 1. Discovery and Optimization of HKT288, a Cadherin-6-Targeting ADC for the Treatment of Ovarian and Renal Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Portico [access.portico.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. mesoscale.com [mesoscale.com]

- 7. academic.oup.com [academic.oup.com]

- 8. researchgate.net [researchgate.net]

- 9. Exposure-response relationships of mirvetuximab soravtansine in patients with folate receptor-α-positive ovarian cancer: Justification of therapeutic dose regimen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Sulfo-SPDB-DM4: A Technical Guide for Researchers in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on sulfo-SPDB-DM4, a key component in the development of Antibody-Drug Conjugates (ADCs). This document outlines its chemical properties, mechanism of action, and detailed experimental protocols for its application in cancer research.

Core Properties of this compound

This compound is a linker-payload conjugate used in the creation of ADCs. It comprises the cytotoxic agent DM4, a potent maytansinoid tubulin inhibitor, linked via a sulfo-SPDB (sulfosuccinimidyl 4-(2-pyridyldithio)butanoate) linker. This linker is designed to be stable in circulation and release the cytotoxic payload within the target cancer cells.

| Property | Value | Source(s) |

| CAS Number | 1626359-59-8 | [] |

| Molecular Formula | C46H63ClN4O17S3 | [] |

| Molecular Weight | 1075.66 g/mol | [] |

Mechanism of Action

The therapeutic action of an ADC utilizing this compound is a multi-step process. The antibody component of the ADC specifically binds to a target antigen on the surface of a cancer cell. Following binding, the ADC-antigen complex is internalized by the cell. Inside the cell, the linker is cleaved, releasing the DM4 payload. DM4 then exerts its cytotoxic effect by binding to tubulin, a crucial protein for the formation of microtubules. This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and subsequent programmed cell death (apoptosis).

Signaling Pathway for DM4-Induced Apoptosis

The following diagram illustrates the signaling pathway initiated by the DM4 payload, leading to apoptosis.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Antibody-Drug Conjugation with this compound

This protocol outlines a general procedure for the conjugation of this compound to a monoclonal antibody. The process involves the reduction of the antibody's interchain disulfide bonds to create reactive thiol groups, followed by conjugation with the maleimide group of the sulfo-SPDB linker.

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

-

This compound

-

Reducing agent (e.g., TCEP or DTT)

-

Quenching reagent (e.g., N-acetylcysteine)

-

Reaction buffer (e.g., phosphate buffer with EDTA)

-

Purification column (e.g., size-exclusion chromatography)

-

Anhydrous DMSO

Procedure:

-

Antibody Reduction:

-

Prepare the antibody solution at a concentration of 5-10 mg/mL in reaction buffer.

-

Add a 5-10 molar excess of the reducing agent (e.g., TCEP) to the antibody solution.

-

Incubate the reaction at 37°C for 1-2 hours with gentle mixing.

-

Remove the excess reducing agent using a desalting column equilibrated with reaction buffer.

-

-

Conjugation Reaction:

-

Dissolve this compound in anhydrous DMSO to prepare a stock solution (e.g., 10 mM).

-

Add a 5-10 molar excess of the this compound solution to the reduced antibody.

-

Incubate the reaction for 1-2 hours at room temperature with gentle agitation, protected from light.

-

-

Quenching:

-

Add a 5-10 fold molar excess of the quenching reagent (e.g., N-acetylcysteine) relative to the this compound to stop the reaction.

-

Incubate for 20-30 minutes at room temperature.

-

-

Purification:

-

Purify the resulting ADC using a size-exclusion chromatography column to remove unconjugated linker-payload and other small molecules.

-

Collect the fractions containing the purified ADC.

-

-

Characterization:

-

Determine the protein concentration (e.g., by UV-Vis spectrophotometry at 280 nm).

-

Determine the Drug-to-Antibody Ratio (DAR) using techniques such as Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry.

-

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes how to assess the cytotoxic potential of a this compound ADC on cancer cell lines using an MTT assay.

Materials:

-

Target cancer cell line (antigen-positive) and a control cell line (antigen-negative)

-

Complete cell culture medium

-

ADC (purified this compound conjugate)

-

Unconjugated antibody (as a control)

-

Free DM4 (as a positive control)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count the cells.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

-

Treatment:

-

Prepare serial dilutions of the ADC, unconjugated antibody, and free DM4 in complete medium.

-

Remove the medium from the wells and add 100 µL of the diluted compounds. Include wells with medium only as a blank control.

-

Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.

-

Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

-

Solubilization:

-

Carefully remove the medium containing MTT.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

-

Data Acquisition:

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

-

Plot the cell viability against the logarithm of the concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

-

Experimental Workflow for In Vitro Cytotoxicity Assay

The following diagram outlines the workflow for the in vitro cytotoxicity assay.

References

Methodological & Application

Application Notes and Protocols for the Conjugation of Sulfo-SPDB-DM4 to Monoclonal Antibodies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the conjugation of the cytotoxic agent DM4, via the sulfo-SPDB linker, to monoclonal antibodies (mAbs). This process creates an Antibody-Drug Conjugate (ADC), a targeted therapeutic designed to selectively deliver the potent maytansinoid DM4 to antigen-expressing cells.[]

The sulfo-SPDB (Sulfosuccinimidyl 4-(2-pyridyldithio)butanoate) linker contains an N-hydroxysuccinimide (NHS) ester that reacts with primary amines, such as the side chains of lysine residues on the antibody, to form a stable amide bond.[2] The linker also possesses a disulfide bond, which is designed to be cleaved in the reducing environment of the cell, releasing the active DM4 payload.[] The inclusion of a sulfo group enhances the water solubility of the linker, facilitating the conjugation reaction in aqueous buffers.[][2]

DM4 is a potent anti-tubulin agent that inhibits cell division by disrupting microtubule dynamics, leading to mitotic arrest and subsequent apoptosis.[4][5][6] By conjugating DM4 to a monoclonal antibody that targets a tumor-associated antigen, the cytotoxic payload can be delivered specifically to cancer cells, minimizing systemic toxicity.[]

Experimental Protocols

This section details the necessary steps for the successful conjugation of sulfo-SPDB-DM4 to a monoclonal antibody, followed by the purification and characterization of the resulting ADC.

Materials and Reagents

| Reagent/Material | Supplier | Purpose |

| Monoclonal Antibody (mAb) | User-defined | Targeting moiety of the ADC |

| This compound | e.g., MedChemExpress, BOC Sciences | Drug-linker conjugate |

| Conjugation Buffer (e.g., HEPES or PBS, pH 8.0) | Standard lab supplier | Provides optimal pH for the conjugation reaction |

| Dimethyl sulfoxide (DMSO) | Standard lab supplier | Solvent for this compound |

| Desalting Columns (e.g., Zeba™ Spin Desalting Columns) | e.g., Thermo Fisher Scientific | Buffer exchange and removal of excess reagents |

| Hydrophobic Interaction Chromatography (HIC) Column | e.g., Tosoh Bioscience, Bio-Rad | Purification of the ADC |

| HIC Mobile Phase A (e.g., 2 M Ammonium Sulfate in Sodium Phosphate Buffer) | Standard lab supplier | HIC binding buffer |

| HIC Mobile Phase B (e.g., Sodium Phosphate Buffer) | Standard lab supplier | HIC elution buffer |

| Acetonitrile (ACN) | Standard lab supplier | For LC-MS analysis |

| Formic Acid (FA) | Standard lab supplier | For LC-MS analysis |

Antibody Preparation

Prior to conjugation, it is crucial to ensure the antibody is in a suitable buffer and at an appropriate concentration.

-